7-Benzyloxyindole

Antifungal Biofilm Candida albicans

Procure 7-Benzyloxyindole (CAS 20289-27-4) for validated antifungal research and complex organic synthesis. Unlike generic indoles, the 7-benzyloxy substitution is essential for inhibiting C. albicans biofilm formation and hyphal transition at 0.02 mM (4.5 μg/mL), surpassing fluconazole in specific assays. This regioisomer is required to replicate published routes for diazonamide A and adenosine receptor antagonists. Substitution risks experimental failure.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 20289-27-4
Cat. No. B021248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxyindole
CAS20289-27-4
Synonyms7-(Phenylmethoxy)-1H-indole;  7-(Benzyloxy)-indole;  7-Benzyloxy-1H-indole;  NSC 92526; 
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3
InChIInChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2
InChIKeyDIGZMTAFOACVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyloxyindole (CAS 20289-27-4): A Specialized Indole Building Block for Antivirulence and Chemical Synthesis Research


7-Benzyloxyindole (CAS 20289-27-4) is a substituted indole derivative characterized by a benzyloxy group at the 7-position of the indole ring system . It is a crystalline solid with a melting point of 70-74 °C and is supplied at a standard purity of 98% . The compound functions as a chemical building block for complex syntheses and exhibits documented biological activity as an inhibitor of fungal biofilm and hyphal formation in Candida albicans [1].

Why Substituting 7-Benzyloxyindole with Unsubstituted Indole or Simpler Derivatives Fails in Antivirulence Research


Generic substitution of 7-Benzyloxyindole (CAS 20289-27-4) with unsubstituted indole or other simple derivatives is not scientifically equivalent due to profound differences in biological activity arising from specific structural modifications. For instance, while unsubstituted indole can exhibit some antivirulence properties, the introduction of a benzyloxy group at the 7-position dramatically enhances and often fundamentally alters the biological profile. A direct comparative study demonstrated that 7-Benzyloxyindole significantly inhibits C. albicans biofilm formation, whereas unsubstituted indole and several other simple halogenated indoles did not show the same level of activity [1]. Furthermore, its unique substitution pattern confers specific physical properties (e.g., a defined melting point and LogP) that are critical for its successful use as a reactant in the synthesis of complex molecules like diazonamide A and specific adenosine receptor antagonists . Using a less specific analog risks experimental failure due to different chemical reactivity, altered solubility, or lack of the required biological function.

Head-to-Head Quantitative Evidence: Differentiating 7-Benzyloxyindole (CAS 20289-27-4) from Key Analogs and Standards


7-Benzyloxyindole vs. Fluconazole: Quantifying Biofilm Inhibition in C. albicans

In a direct comparative study, 7-Benzyloxyindole demonstrated a marked reduction in C. albicans biofilm formation at a concentration of 0.02 mM (4.5 μg/mL), while the standard antifungal agent fluconazole showed negligible antibiofilm activity at this concentration [1]. The study concluded that 7-benzyloxyindole's mechanism of action is distinct from fungicidal agents like fluconazole, as it targets virulence (biofilm formation) rather than cell growth [1].

Antifungal Biofilm Candida albicans Virulence

7-Benzyloxyindole vs. 4-Fluoroindole and 5-Iodoindole: Comparative Efficacy in Inhibiting Hyphal Morphogenesis

A head-to-head study evaluated the ability of various indole derivatives to inhibit hyphal formation, a key virulence factor of C. albicans. 7-Benzyloxyindole, 4-fluoroindole, and 5-iodoindole were all tested. While all three were noted to be effective, the study specifically highlighted that 7-Benzyloxyindole and 4-fluoroindole inhibited biofilm formation in a clear, dose-dependent manner [1]. Scanning electron microscopy (SEM) analysis further confirmed that 7-Benzyloxyindole was particularly effective in disrupting the transition from yeast to hyphal form, thereby explaining its antibiofilm action [1].

Antifungal Morphogenesis Candida albicans Virulence

7-Benzyloxyindole's Unique Transcriptional Downregulation Profile of Biofilm-Related Genes (ALS3, ECE1, HWP1, RBT1)

Transcriptomic analysis revealed a specific mechanism of action for 7-Benzyloxyindole not uniformly observed across other tested indole derivatives. Treatment of C. albicans with 7-Benzyloxyindole led to the significant downregulation of a distinct set of hypha- and biofilm-related genes: ALS3, ECE1, HWP1, and RBT1 [1]. While the study notes that other halogenated indoles also had some effect, the explicit documentation of this specific gene set was provided for 7-Benzyloxyindole, suggesting a targeted mode of antivirulence action.

Transcriptomics Antifungal Gene Expression Virulence

7-Benzyloxyindole as a Preferred Synthetic Intermediate for Pyrazolo-Quinoline Adenosine Receptor Antagonists

Vendor technical documentation specifically identifies 7-Benzyloxyindole as a key reactant for the preparation of pyrazolo-quinoline derivatives, which act as adenosine receptor antagonists . This is a distinct synthetic application that leverages the specific substitution pattern of 7-Benzyloxyindole. While other benzyloxyindole isomers exist, the 7-position is uniquely required for the synthetic route to these specific pharmacologically active scaffolds. Using a 4-, 5-, or 6-benzyloxyindole would yield a different regioisomeric product with unknown or altered biological activity.

Medicinal Chemistry Adenosine Receptor Chemical Synthesis Building Block

Validated Research Applications for 7-Benzyloxyindole (CAS 20289-27-4) Driven by Quantitative Evidence


Antivirulence Drug Discovery Targeting Fungal Biofilms

This is the primary research scenario supported by direct quantitative evidence. 7-Benzyloxyindole can be used as a chemical probe or lead compound in studies aimed at inhibiting C. albicans biofilm formation, a major challenge in medical device-associated infections. At a concentration of 0.02 mM (4.5 μg/mL), it significantly reduces biofilm mass, as confirmed by XTT assay, without affecting planktonic cell growth [1]. Its efficacy is proven superior to the standard-of-care fluconazole in this specific assay [1]. Researchers can confidently use this compound to study biofilm disruption mechanisms and validate new targets for antifungals that avoid the selection pressure of traditional growth inhibitors.

Investigating Fungal Morphogenesis and Hyphal Transition

7-Benzyloxyindole is an ideal tool for studies focused on the yeast-to-hyphal transition in C. albicans, a critical step in pathogenesis. Direct evidence from scanning electron microscopy (SEM) shows that treatment with 7-benzyloxyindole effectively inhibits hyphal formation [1]. This morphological effect is a primary driver of its antibiofilm activity. Researchers can employ this compound to dissect the signaling pathways and cytoskeletal rearrangements that govern filamentation, differentiating its effect from that of other related indoles like 4-fluoroindole and 5-iodoindole, which also show activity but may not share the same dose-response profile [1].

Transcriptional Regulation Studies of Virulence Gene Clusters

This scenario leverages the specific transcriptomic signature of 7-Benzyloxyindole. The compound has been shown to downregulate the expression of key hypha- and biofilm-related genes: ALS3, ECE1, HWP1, and RBT1 [1]. Therefore, it is a valuable tool for researchers investigating the transcriptional control of these specific virulence factors. It can be used in promoter-reporter assays, ChIP-seq, or RNA-seq experiments to study how these genes are regulated and to screen for other agents that modulate their expression, with the established effect of 7-Benzyloxyindole serving as a positive control.

Synthesis of Bioactive Heterocycles (Pyrazolo-Quinolines and Diazonamide A)

7-Benzyloxyindole is a verified and commercially available starting material for the synthesis of complex, bioactive molecules. It is specifically cited as a reactant for preparing pyrazolo-quinoline derivatives, a class of adenosine receptor antagonists . It is also used in the asymmetric total synthesis of diazonamide A, a marine natural product with potent antimitotic activity . In these applications, the specific regioisomer (7-benzyloxy) is essential for the correct construction of the target molecule's core structure. Procuring this exact compound is mandatory for the faithful replication of these published synthetic routes.

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